molecular formula C10H14N2O3 B13111040 1(6h)-Pyridazineacetic acid,a-isopropyl-3-methyl-6-oxo-

1(6h)-Pyridazineacetic acid,a-isopropyl-3-methyl-6-oxo-

Cat. No.: B13111040
M. Wt: 210.23 g/mol
InChI Key: MYGNJQKXHFBYSI-UHFFFAOYSA-N
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Description

1(6h)-Pyridazineacetic acid,a-isopropyl-3-methyl-6-oxo- is a synthetic organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(6h)-Pyridazineacetic acid,a-isopropyl-3-methyl-6-oxo- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine.

    Functional Group Modifications: Introduction of the isopropyl and methyl groups can be achieved through alkylation reactions.

    Oxidation: The final step may involve oxidation to introduce the oxo group at the desired position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1(6h)-Pyridazineacetic acid,a-isopropyl-3-methyl-6-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1(6h)-Pyridazineacetic acid,a-isopropyl-3-methyl-6-oxo- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a simple pyridazine ring.

    1(6h)-Pyridazineacetic acid: A derivative with an acetic acid group.

    1(6h)-Pyridazineacetic acid,3-methyl-6-oxo-: A similar compound with a methyl and oxo group.

Uniqueness

1(6h)-Pyridazineacetic acid,a-isopropyl-3-methyl-6-oxo- is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyridazine derivatives.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

3-methyl-2-(3-methyl-6-oxopyridazin-1-yl)butanoic acid

InChI

InChI=1S/C10H14N2O3/c1-6(2)9(10(14)15)12-8(13)5-4-7(3)11-12/h4-6,9H,1-3H3,(H,14,15)

InChI Key

MYGNJQKXHFBYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C(C)C)C(=O)O

Origin of Product

United States

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